molecular formula C7H8N2 B3301660 1-(But-3-ynyl)imidazole CAS No. 911398-07-7

1-(But-3-ynyl)imidazole

Cat. No. B3301660
CAS RN: 911398-07-7
M. Wt: 120.15 g/mol
InChI Key: HPNGAKRZCAWRBQ-UHFFFAOYSA-N
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Description

1-(But-3-ynyl)imidazole is a compound with the molecular formula C7H8N2. It is also known by other synonyms such as 1-(but-3-yn-1-yl)-1H-imidazole and 1-but-3-ynylimidazole .


Molecular Structure Analysis

The molecular structure of 1-(But-3-ynyl)imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms. The structure also includes a but-3-ynyl group attached to one of the carbon atoms in the imidazole ring .


Physical And Chemical Properties Analysis

1-(But-3-ynyl)imidazole has a molecular weight of 120.15 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It also has a rotatable bond count of 2 .

Scientific Research Applications

CO2 Capture

Imidazole derivatives, such as those synthesized from 1-butyl imidazole, have been explored for CO2 capture applications. A study demonstrated the synthesis of a new room temperature ionic liquid from 1-butyl imidazole, which reacts reversibly with CO2, sequestering the gas as a carbamate salt. This ionic liquid showcases comparable efficiency to commercial amine sequestering reagents for CO2 capture, with the advantages of being nonvolatile and water-independent in its functionality (Bates et al., 2002).

Synthesis of Imidazoles

Imidazoles are synthesized through various methods, including the reduction of imidazole-2-(3H)-thiones. An improved synthesis of imidazol-2-ylidenes involves the reaction of N,N'-dialkylthioureas with 3-hydroxy-2-butanone, yielding imidazole-2(3H)-thiones, which upon treatment with potassium in boiling tetrahydrofuran give imidazol-2-ylidenes in excellent yields (Kuhn & Kratz, 1993).

Medicinal Chemistry

Imidazole rings are crucial structures in many bioactive compounds and drugs due to their ability to bind with various enzymes and receptors through diverse weak interactions. A comprehensive review on imidazole-based medicinal chemistry highlights the broad bioactivities exhibited by imidazole derivatives, underscoring their significant development value in medicinal applications (Zhang et al., 2014).

Corrosion Inhibition

Benzimidazole compounds, which can be synthesized from imidazole derivatives, show promising corrosion inhibition properties for mild steel in HCl solution. Studies using various analytical techniques demonstrated the good anticorrosion capacity of these compounds, with the inhibition mechanism involving both physical and chemical interactions on the metal surface (Chaouiki et al., 2020).

Catalysis

Imidazole derivatives are also applied in catalysis, such as in the synthesis of imidazoles through a Ag-catalyzed tandem three-component reaction. This method provides an efficient way to assemble molecular fragments to access imidazoles, highlighting the versatility of imidazole compounds in synthetic chemistry (Wang et al., 2017).

Future Directions

Imidazole-based compounds, including 1-(But-3-ynyl)imidazole, have shown promising therapeutic values for treating various diseases. The rapid expansion of imidazole-based medicinal chemistry suggests potential future directions in the development of new drugs .

Mechanism of Action

properties

IUPAC Name

1-but-3-ynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h1,4,6-7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNGAKRZCAWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(but-3-yn-1-yl)-1H-imidazole

Synthesis routes and methods

Procedure details

A mixture of but-3-ynyl 4-methylbenzenesulfonate (1.04 g), imidazole (573 mg) and K2CO3 (3.88 g) in 2-butanone (10 mL) was heated to reflux overnight. Work-up (DCM, H2O), drying (Na2SO4) and concentration gave 1-(but-3-ynyl)-1H-imidazole (501 mg).
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1.04 g
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573 mg
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3.88 g
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10 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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